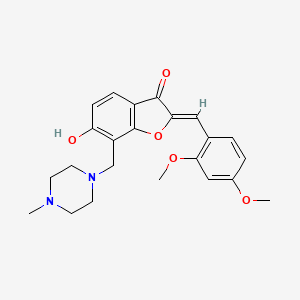

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

(Z)-2-(2,4-Dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative with a Z-configuration at the benzylidene double bond. Its structure features:

- 6-Hydroxy group: Enhances hydrogen-bonding capacity and polarity.

- 7-((4-Methylpiperazin-1-yl)methyl) substituent: A piperazine-derived moiety with a methyl group, improving solubility and modulating basicity.

Properties

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-18-19(26)7-6-17-22(27)21(30-23(17)18)12-15-4-5-16(28-2)13-20(15)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNORCUTCFOMEN-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex compound belonging to the benzofuran class, which has garnered significant attention due to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Research indicates that benzofuran derivatives exert their biological effects through various mechanisms:

- Anti-inflammatory Activity : Compounds similar to the one in focus have been shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, a related benzofuran derivative reduced TNF levels by 93.8% and IL-1 levels by 98% in macrophage cells .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have shown that benzofuran derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

- Neuroprotective Effects : Some benzofuran derivatives inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Human macrophages | 0.05 | Inhibition of TNF-α and IL-1β |

| Cytotoxicity | MDA-MB 231 (breast cancer) | <10 | Induction of apoptosis via ROS generation |

| Neuroprotection | MAO inhibition | 0.1 | Increased neurotransmitter levels |

| Antinociceptive | Mouse models (thermal nociception) | 15 - 100 | Analgesic activity compared to morphine |

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of related benzofuran compounds, it was found that treatment significantly decreased levels of inflammatory markers in vitro. The compound's ability to suppress NF-kB activation was particularly noted, indicating a potential for treating chronic inflammatory conditions .

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that the compound exhibited potent cytotoxicity against MDA-MB 231 and HCT116 cell lines with IC50 values below 10 µM. The mechanism involved apoptosis induction through ROS generation and mitochondrial pathway activation .

Case Study 3: Neuroprotective Potential

In animal models, compounds similar to this compound were shown to inhibit MAO activity significantly. This inhibition correlated with improved behavioral outcomes in models of depression, suggesting potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Benzofuran derivatives, including the compound , have been shown to exhibit a range of biological activities:

- Cytotoxicity : Induces apoptosis in cancer cells.

- Antioxidant Activity : Protects cells from oxidative stress.

- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

These activities suggest potential therapeutic applications in treating cancer, inflammatory diseases, and infections.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various benzofuran derivatives, one analogue demonstrated an IC50 value significantly lower than that of doxorubicin against human cancer cell lines. The presence of specific substituents on the benzofuran core was crucial for enhancing cytotoxicity, indicating important structure-activity relationships (SAR) that can guide future drug design. For instance:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Case Study 2: Anti-inflammatory Effects

Another investigation into related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This study highlighted the potential of these compounds in treating conditions like rheumatoid arthritis and other inflammatory diseases. The findings indicated that the compound could inhibit the NF-κB pathway and decrease levels of inflammatory cytokines such as TNF and IL-1.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Chemical Reactions Analysis

Aldol Condensation for Benzylidene Formation

The benzylidene group at position 2 is formed via aldol condensation between a benzofuran-3(2H)-one precursor (e.g., 6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one) and 2,4-dimethoxybenzaldehyde. This reaction is typically conducted under basic conditions (KOH/MeOH or KOH/EtOH) with reflux, followed by acid workup to isolate the (Z)-isomer .

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Methanol or ethanol |

| Base | Aqueous KOH (50%) |

| Temperature | Reflux (~60–80°C) |

| Reaction Time | 1–18 hours |

| Workup | Acidification (pH 2–3), extraction |

Hydroxy Group at Position 6

The phenolic -OH group participates in:

-

Protection/Deprotection : Methoxy groups (if present) are deprotected using boron tribromide (BBr₃) in dichloromethane to regenerate hydroxyl groups .

-

Etherification : Alkylation with agents like methyl sulfate or benzyl bromide under basic conditions (K₂CO₃/DMF) forms ether derivatives .

Piperazinylmethyl Substituent at Position 7

The 4-methylpiperazine moiety is introduced via:

-

Mannich Reaction : Reaction of a pre-functionalized benzofuran with formaldehyde and 4-methylpiperazine under basic conditions.

-

Nucleophilic Substitution : Alkylation of a chloromethyl intermediate with 4-methylpiperazine in polar aprotic solvents (e.g., DMF).

Electrophilic and Nucleophilic Reactions

The benzylidene double bond (C=C) and ketone group (C=O) engage in:

-

Michael Addition : The α,β-unsaturated ketone system undergoes conjugate additions with nucleophiles (e.g., amines, thiols) .

-

Reduction : Selective reduction of the C=C bond using catalysts like Pd/C or NaBH₄ yields dihydrobenzofuran derivatives .

Biological Interactions (Non-Covalent)

In pharmacological contexts, the compound interacts with biological targets via:

-

Hydrogen Bonding : The hydroxy and ketone groups form H-bonds with residues like Arg503 in HCV RNA-dependent RNA polymerase (RdRp) .

-

Hydrophobic Interactions : The dimethoxybenzylidene and piperazinylmethyl groups bind to hydrophobic pockets in enzyme active sites .

Stability and Degradation

-

Acidic/Basic Conditions : The benzylidene bond is susceptible to hydrolysis under strong acidic (HCl) or basic (NaOH) conditions, reverting to the aldehyde and benzofuranone precursors.

-

Oxidative Stability : The compound resists mild oxidants (e.g., H₂O₂) but degrades under strong oxidative agents (e.g., KMnO₄).

Comparative Reactivity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs with variations in the benzylidene substituent, position 7 substituent, and core modifications. Key structural and computational property differences are summarized below:

Table 1: Structural and Computational Comparison

*Estimated based on structural similarity. †Calculated using ChemDraw/BioVia Suite.

Key Observations:

Benzylidene Substituent Effects: Methoxy Groups: Increasing methoxy substitution (e.g., 2,3,4-trimethoxy in vs. Thiophene vs. Benzene: The thiophene analog has a lower molecular weight (356.4 vs. ~454.5) and higher logP (2.6 vs. 2.9), suggesting improved lipophilicity for passive diffusion.

Position 7 Substituent Variations :

- Piperazine Derivatives : The 4-methylpiperazine group in the target compound and provides moderate basicity, while the 4-(2-hydroxyethyl)piperazine in increases PSA (128.1 Ų vs. 94.5 Ų) and hydrogen-bonding capacity, favoring solubility.

- Piperidine vs. Piperazine : The piperidine group in lacks a second nitrogen, reducing hydrogen-bond acceptors (7 vs. 8) and basicity compared to piperazine analogs.

Core Modifications :

- The 7-methyl analog lacks a nitrogen-containing substituent, resulting in significantly lower molecular weight (282.3 vs. ~454.5) and fewer hydrogen-bond acceptors (4 vs. 8), which may limit target engagement in polar environments.

Implications for Drug Design

- Solubility vs. Permeability : Compounds with hydroxyethyl-piperazine () or multiple methoxy groups prioritize solubility, whereas thiophene () or methylpiperazine (target) derivatives favor lipophilicity.

- Target Selectivity : The 2,4-dimethoxybenzylidene group in the target compound may offer distinct π-π stacking or hydrogen-bonding interactions compared to trimethoxy or thiophene analogs.

- Synthetic Feasibility : The methylpiperazine group in the target compound simplifies synthesis compared to hydroxyethyl-piperazine derivatives, which require additional protection/deprotection steps.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.